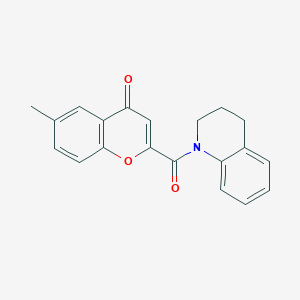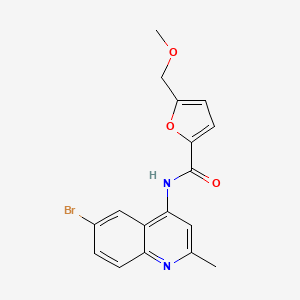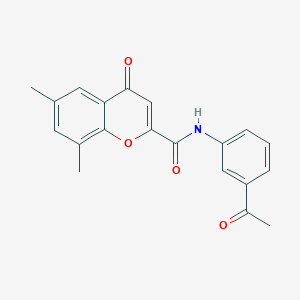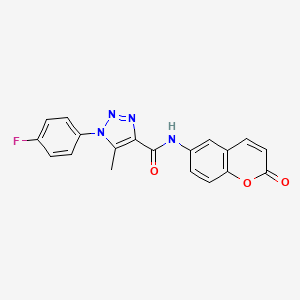
6-methyl-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one, also known as 6-methyl-2-(tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one, is an important organic compound that has been studied for its potential applications in various fields. It is a heterocyclic compound containing both a quinoline and a chromenone ring system. Its chemical structure is C14H14N2O2. This compound has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and materials science.
科学研究应用
6-methyl-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of certain cancer cells. In biochemistry, this compound has been studied for its potential application as a drug target for the treatment of Alzheimer’s disease. In materials science, this compound has been investigated for its potential application as a catalyst in organic synthesis.
作用机制
The mechanism of action of 6-methyl-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one is not fully understood. However, it is known that this compound is able to interact with certain proteins and enzymes, which may be responsible for its potential anti-cancer and anti-Alzheimer’s disease effects. It is also believed that this compound is able to interact with certain cellular components, which may be responsible for its potential application as a catalyst in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methyl-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one are not fully understood. However, this compound has been studied for its potential effects on certain proteins and enzymes, as well as its potential effects on certain cellular components. It has been found to be able to inhibit the growth of certain cancer cells, as well as to interact with certain proteins and enzymes associated with Alzheimer’s disease. It is also believed to be able to interact with certain cellular components, which may be responsible for its potential application as a catalyst in organic synthesis.
实验室实验的优点和局限性
The advantages of using 6-methyl-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one in laboratory experiments include its low cost and ease of synthesis. Furthermore, this compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The main limitation of using this compound in laboratory experiments is the lack of information regarding its biochemical and physiological effects.
未来方向
Future research on 6-methyl-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one should focus on further elucidating its biochemical and physiological effects, as well as its mechanism of action. Furthermore, further research should be conducted to explore its potential applications in the fields of medicinal chemistry, biochemistry, and materials science. Additionally, further research should be conducted to explore the potential of this compound as a drug target for the treatment of Alzheimer’s disease. Finally, further research should be conducted to explore the potential of this compound as a catalyst in organic synthesis.
合成方法
6-methyl-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one can be synthesized by a variety of methods. One method involves the reaction of 3-bromo-2-methyl-4-nitrobenzaldehyde with 4-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl chloride in the presence of a base. This reaction yields a mixture of the desired compound and an isomeric form of the compound. The desired compound can then be isolated by recrystallization.
属性
IUPAC Name |
2-(3,4-dihydro-2H-quinoline-1-carbonyl)-6-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-13-8-9-18-15(11-13)17(22)12-19(24-18)20(23)21-10-4-6-14-5-2-3-7-16(14)21/h2-3,5,7-9,11-12H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSJLZNMZZWVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6-methyl-4H-chromen-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane](/img/structure/B6420909.png)

![4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B6420914.png)
![6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6420922.png)
![2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B6420934.png)
![2-[2-(diethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B6420936.png)
![1-(2-hydroxyethyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B6420943.png)
![2-{[1-(2,3-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6420955.png)
![methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate](/img/structure/B6420968.png)


![3-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-dihydro-2-benzofuran-1-one](/img/structure/B6420989.png)
![4-(3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine](/img/structure/B6420991.png)
